molecular formula C18H26N4O2S B2547409 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-89-7

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2547409
CAS No.: 422527-89-7
M. Wt: 362.49
InChI Key: HLLUIJMONSZTSB-UHFFFAOYSA-N
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Description

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2S and its molecular weight is 362.49. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Chirality in Tetrathiafulvalene Derivatives

Research on tetrathiafulvalene derivatives featuring hydroxyamide or oxazoline groups has explored their hydrogen bonding and chirality properties. These studies have shown unique hydrogen bond networks and the adoption of specific conformations that could be relevant for designing molecular electronics and materials with specific optical properties Céline Réthoré, M. Fourmigué, N. Avarvari, 2005.

Secondary Carboxamides Synthesis

Efficient methods for synthesizing secondary carboxamides with ω-substituted ethyl and propyl groups on the nitrogen atom highlight the versatility of nucleophilic ring opening of cyclic imidates. This process is crucial for developing pharmaceuticals and chemical intermediates S. Saitô et al., 1984.

Antimicrobial Quinolones

The synthesis and evaluation of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, with various heterocyclic rings at the 7-position, have shown significant in vitro antibacterial activity. This research informs the development of new antibiotics targeting Gram-positive bacteria C. S. Cooper et al., 1990.

Anticancer Quinazolines

Studies on quinazoline derivatives have demonstrated their potential as antimicrobial agents, with specific compounds showing activity against a variety of bacterial and fungal species. These findings contribute to the ongoing search for new antimicrobial and anticancer compounds N. Desai et al., 2007.

Breast Cancer Research

Research on 1,2-dihydroquinoline-3-carboxylic acid derivatives has identified compounds with significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of quinoline derivatives in cancer therapy A. Gaber et al., 2021.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(diethylamino)ethylamine with N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid followed by cyclization and amidation reactions.", "Starting Materials": [ "2-(diethylamino)ethylamine", "N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl chloroformate", "sodium bicarbonate (NaHCO3)", "diethyl ether", "water" ], "Reaction": [ "Step 1: To a solution of N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.0 g, 3.8 mmol) in DMF (10 mL) and TEA (1.2 mL, 8.6 mmol) at room temperature, ethyl chloroformate (0.5 mL, 5.3 mmol) is added dropwise with stirring. The reaction mixture is stirred for 30 min at room temperature.", "Step 2: To the above reaction mixture, 2-(diethylamino)ethylamine (0.5 mL, 3.8 mmol) is added dropwise with stirring. The reaction mixture is stirred for 2 h at room temperature.", "Step 3: The reaction mixture is poured into a mixture of ice-water (50 mL) and NaHCO3 (1.0 g, 11.9 mmol) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.", "Step 4: The crude product is purified by column chromatography using ethyl acetate/hexane (1:4) as the eluent to afford the desired product '3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' as a white solid (0.8 g, 60% yield)." ] }

CAS No.

422527-89-7

Molecular Formula

C18H26N4O2S

Molecular Weight

362.49

IUPAC Name

3-[2-(diethylamino)ethyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H26N4O2S/c1-5-21(6-2)9-10-22-17(24)14-8-7-13(16(23)19-12(3)4)11-15(14)20-18(22)25/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,23)(H,20,25)

InChI Key

HLLUIJMONSZTSB-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=S

solubility

not available

Origin of Product

United States

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